molecular formula C19H19FN2O4 B2832562 Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate CAS No. 1207015-81-3

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate

Cat. No.: B2832562
CAS No.: 1207015-81-3
M. Wt: 358.369
InChI Key: WPQDTRFQNFSPQK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzamido group, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenylamine to form 2-(2-fluorobenzamido)aniline. This intermediate is then reacted with ethyl 4-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group plays a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Ethyl 2-[(2-fluorobenzoyl)amino]acetate
  • 7-chloro-1-cyclopropyl-6-fluoro-N-(2-(2-fluorobenzamido)ethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate is unique due to its specific structure, which includes both a fluorobenzamido group and an oxobutanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[2-[(2-fluorobenzoyl)amino]anilino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-2-26-18(24)12-11-17(23)21-15-9-5-6-10-16(15)22-19(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQDTRFQNFSPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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